molecular formula C16H16ClN3O2 B2397772 4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 2034572-12-6

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No. B2397772
CAS RN: 2034572-12-6
M. Wt: 317.77
InChI Key: ZPPQWXLNEGZMCB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

Research on novel derivatives of benzamide, synthesized using ultrasound as a green chemistry tool, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, including a series of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, showed non-cytotoxic nature against human cancer cell lines and significant potential as leads in anti-tubercular drug discovery due to favorable ADMET properties (Nimbalkar et al., 2018).

Anticancer and Anti-inflammatory Agents

Synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated potent anti-inflammatory and analgesic activities. These findings suggest the potential for developing new therapeutic agents based on similar chemical frameworks for treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Enaminones

Studies on anticonvulsant enaminones, including compounds with chlorophenyl groups, have contributed to understanding their potential therapeutic applications in epilepsy treatment due to their ability to form hydrogen bonds and stabilize specific molecular conformations (Kubicki et al., 2000).

Herbicide Safening and Antifungal Activity

N-(4,6-dichloropyrimidine-2-yl)benzamide showed herbicide safening effects on rice seedlings and improved antifungal activity against certain pathogens, indicating its potential use in agricultural applications to protect crops while controlling fungal diseases (Zheng et al., 2018).

properties

IUPAC Name

4-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-1-2-11/h3-6,9-11H,1-2,7-8H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPQWXLNEGZMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

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